2-Chloro-5-(4-ethylphenyl)phenol
Description
2-Chloro-5-(4-ethylphenyl)phenol is a phenolic compound featuring a chloro substituent at the 2-position and a 4-ethylphenyl group at the 5-position of the aromatic ring. The ethylphenyl group likely enhances lipophilicity and steric bulk, influencing reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-5-(4-ethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLYGYAIUHMDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685866 | |
| Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089301-23-4 | |
| Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, the displacement of a chlorine atom from a chlorobenzene derivative by an ethyl-substituted phenol under basic conditions can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic aromatic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the phenyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or modified phenyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(4-ethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial properties.
Medicine: Research into its potential therapeutic effects, such as antibacterial or antifungal activity, is ongoing.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethylphenyl)phenol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences among related compounds:
Physical and Chemical Properties
- 2-Chloro-5-(trifluoromethyl)phenol: Boiling Point: 87–88 °C at 38 mmHg Density: 1.459 g/mL pKa: ~7.49 (predicted) The electron-withdrawing -CF₃ group increases acidity compared to unsubstituted phenol.
- This compound: Predicted to have lower acidity than the trifluoromethyl analog due to the electron-donating ethyl group. Higher lipophilicity (logP) due to the 4-ethylphenyl substituent.
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